molecular formula C15H13I2NO4 B014300 3,3'-Diiodo-L-thyronine CAS No. 4604-41-5

3,3'-Diiodo-L-thyronine

Cat. No.: B014300
CAS No.: 4604-41-5
M. Wt: 525.08 g/mol
InChI Key: CPCJBZABTUOGNM-LBPRGKRZSA-N
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Mechanism of Action

Target of Action

3,3’-Diiodo-L-thyronine (3,3’-T2) is an endogenous metabolite of thyroid hormones . The primary target of 3,3’-T2 is the mitochondria . It acts mainly on mitochondrial function and oxidative stress .

Mode of Action

3,3’-T2 interacts with its targets, primarily the mitochondria, to mediate its effects . It has been hypothesized that 3,3’-T2 might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet . This interaction results in changes in mitochondrial function and oxidative stress .

Biochemical Pathways

3,3’-T2 affects several biochemical pathways. It has been shown to mimic some of the effects of triiodothyronine (T3) on lipid catabolism . The action of 3,3’-t2 is more rapid than that of t3, and seems to be independent of protein synthesis . An inhibitory effect on de novo lipogenesis (DNL) has been documented for 3,3’-T2 .

Pharmacokinetics

It is known that 3,3’-t2 is an endogenous metabolite of thyroid hormones, suggesting that it is produced and metabolized within the body

Result of Action

The action of 3,3’-T2 results in several molecular and cellular effects. It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects in rodent models . It might prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet, while concomitantly reducing the circulating levels of low-density lipoproteins (LDL) and triglycerides .

Action Environment

The action, efficacy, and stability of 3,3’-T2 can be influenced by various environmental factors. For example, the diet of an organism can affect the action of 3,3’-T2, as it has been shown to prevent and revert tissue damages and hepatic steatosis induced by a hyper-lipid diet

Biochemical Analysis

Biochemical Properties

3,3’-Diiodo-L-thyronine interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical reactions. It is known to enhance the activity of cytochrome c oxidase, a key enzyme in the electron transport chain, by preventing the allosteric inhibition by adenosine triphosphate (ATP) . This interaction boosts mitochondrial respiration and energy expenditure. Additionally, 3,3’-Diiodo-L-thyronine has been shown to stimulate the TR-beta receptor for thyroid hormones, thereby increasing energy expenditure .

Cellular Effects

3,3’-Diiodo-L-thyronine exerts significant effects on various cell types and cellular processes. It has been observed to increase glucose consumption in cardiomyoblasts without affecting the contractile performance of the heart . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to activate brown adipose tissue thermogenesis in hypothyroid rats, indicating its role in regulating energy balance .

Molecular Mechanism

At the molecular level, 3,3’-Diiodo-L-thyronine exerts its effects through both genomic and non-genomic mechanisms. It binds to the TR-beta receptor, stimulating thyroid hormone-responsive genes and increasing energy expenditure . Additionally, it acts on mitochondria, enhancing their bioenergetic functions by increasing the activity of cytochrome c oxidase . This dual mechanism of action underscores its potential as a modulator of energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Diiodo-L-thyronine have been studied over various time frames. Short-term administration in rodent models has shown rapid increases in resting metabolic rate and beneficial hypolipidemic effects . Long-term studies are needed to fully understand its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 3,3’-Diiodo-L-thyronine vary with different dosages in animal models. At lower doses, it has been observed to increase energy expenditure and reduce fat mass without significant adverse effects . Higher doses may lead to toxic effects, including central hypothyroidism and stimulation of thyroid-sensitive tissues . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

3,3’-Diiodo-L-thyronine is involved in several metabolic pathways, primarily related to energy metabolism. It interacts with enzymes such as cytochrome c oxidase, enhancing mitochondrial respiration and energy expenditure . Additionally, it influences the metabolic flux and levels of metabolites, contributing to its overall metabolic effects.

Transport and Distribution

Within cells and tissues, 3,3’-Diiodo-L-thyronine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its metabolic effects . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

3,3’-Diiodo-L-thyronine is primarily localized in mitochondria, where it enhances bioenergetic functions . Its activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This subcellular localization is essential for its role in regulating energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-3,3’-Diiodothyronine typically involves the iodination of thyronine derivatives. One common method includes the use of iodine and iodinating agents under controlled conditions to achieve selective iodination at the desired positions on the aromatic ring .

Industrial Production Methods: Industrial production of L-3,3’-Diiodothyronine may involve large-scale iodination processes, utilizing advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) for purification and quantification . These methods ensure high purity and yield of the compound, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: L-3,3’-Diiodothyronine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives, which can have different biological activities and properties .

Comparison with Similar Compounds

  • 3,5-Diiodo-L-Thyronine
  • Reverse Triiodothyronine
  • Triiodothyroacetic Acid
  • Tetraiodothyroacetic Acid
  • 3-Iodothyronamine

Comparison: L-3,3’-Diiodothyronine is unique due to its specific iodination pattern and its role as a metabolite of triiodothyronine. Unlike other similar compounds, it has distinct biological activities and metabolic pathways, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCJBZABTUOGNM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196697
Record name 3,3'-Diiodothyronine, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4604-41-5
Record name 3,3′-Diiodo-L-thyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4604-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Diiodothyronine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Diiodothyronine, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(4-hydroxy-3-iodophenyl)-3-iodo-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3'-DIIODOTHYRONINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L9U2Z4602
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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